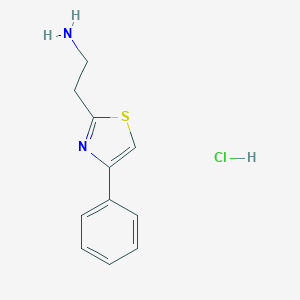

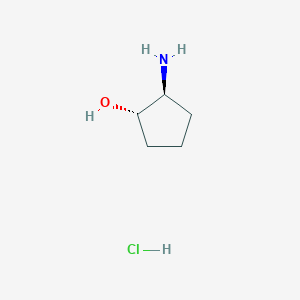

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

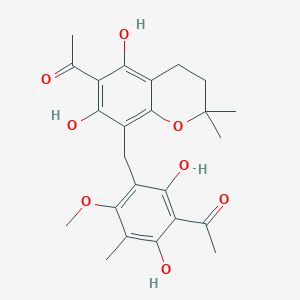

The compound "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives, which are structurally related to the compound . Thiazoles are a class of heterocyclic compounds containing a ring with sulfur and nitrogen as the heteroatoms. They are known for their importance in medicinal chemistry due to their presence in many biologically active molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of thioamides with α-haloketones or α-haloesters. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives were synthesized through reactions involving carbothioamides and halogenated compounds . These methods could potentially be adapted for the synthesis of "2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques such as FTIR and NMR, and their crystal structures can be determined by X-ray diffraction methods . The molecular geometry can be optimized using density functional theory (DFT) to predict the electronic structure and reactivity . The crystal structure of a related compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, shows that the molecule is non-planar and stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For instance, the spontaneous aerobic oxidation of ethyl 2-phenyl-2-(thiazol-2-yl)acetate leads to the formation of ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate, indicating a potential degradation pathway . The reactivity of thiazole derivatives can also be explored through molecular docking studies to assess their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as bond lengths, bond angles, and torsion angles, can be calculated theoretically and compared with experimental data . The vibrational assignments and chemical shifts provide insights into the electronic environment of the molecules. The molecular electrostatic potential (MEP) map can reveal the sites of hydrogen bonding and the distribution of electronic density .

Aplicaciones Científicas De Investigación

-

Pharmaceutical and Biological Activities

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

- A series of 2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides were synthesized . The authors suggest that the effect of compound could be due to methyl, fluoro, and methoxy groups which are attached to phenoxy, benzoyl, and the phenyl ring of thiazole, respectively .

-

Antimicrobial Activity

- A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for their in vitro antimicrobial activity . The results revealed that some compounds exhibited promising antimicrobial activity that are comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) .

-

Anticancer Activity

- The same series of 4-(4-bromophenyl)-thiazol-2-yl-amine derivatives was also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . One of the compounds was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .

-

Multitargeted Bioactive Molecules

- 2,4-Disubstituted thiazoles have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

- The biological effects of these compounds are influenced by the substituents at the 2 and 4 positions of the thiazole ring .

- For example, compound 19, 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid, has shown comparable antifungal activity against C. albicans and C. glabrata to the standard drug ketoconazole .

-

Antioxidant Activity

-

Antimicrobial and Anticancer Activities

-

Anti-Inflammatory Activity

-

Photosensitizers, Rubber Vulcanization, and Liquid Crystals

-

Antidepressant and Antiulcer Agents

-

Hybrid Antimicrobials

-

Antitumor, Antioxidant, and Antimicrobial Activities

Direcciones Futuras

Thiazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules . The development of new thiazole-based compounds with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .

Propiedades

IUPAC Name |

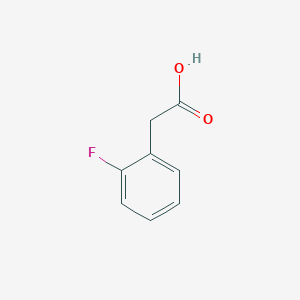

2-(4-phenyl-1,3-thiazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONWWOZXJJXGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583267 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenyl-thiazol-2-yl)-ethylamine hydrochloride | |

CAS RN |

124534-88-9 |

Source

|

| Record name | 2-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)

![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)